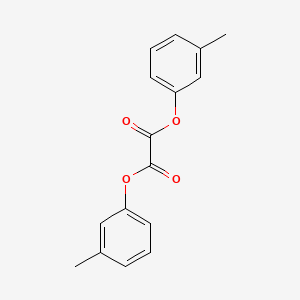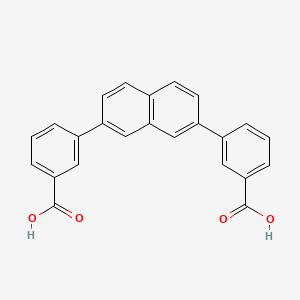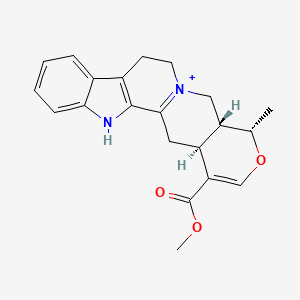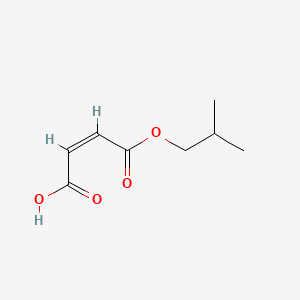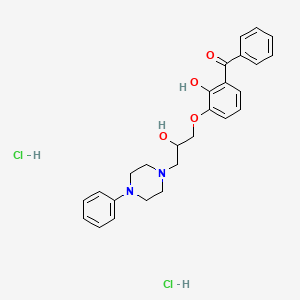
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Benzoylphenoxy Intermediate: This step involves the reaction of 4-hydroxybenzophenone with an appropriate alkylating agent to form the benzoylphenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the benzoylphenoxy intermediate with 4-phenylpiperazine under suitable conditions to form the desired piperazine derivative.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine derivative with an appropriate epoxide or halohydrin to form the propanolamine structure, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Potential therapeutic applications, such as in the treatment of neurological or cardiovascular disorders.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzoylphenoxy)-3-(4-methylpiperazinyl)propan-2-ol dihydrochloride
- 1-(4-Benzoylphenoxy)-3-(4-ethylpiperazinyl)propan-2-ol dihydrochloride
Uniqueness
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is unique due to its specific structural features, such as the presence of the benzoylphenoxy and phenylpiperazinyl groups. These features may confer distinct pharmacological properties and make it a valuable compound for research and development.
Properties
CAS No. |
64050-24-4 |
|---|---|
Molecular Formula |
C26H30Cl2N2O4 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone;dihydrochloride |
InChI |
InChI=1S/C26H28N2O4.2ClH/c29-22(18-27-14-16-28(17-15-27)21-10-5-2-6-11-21)19-32-24-13-7-12-23(26(24)31)25(30)20-8-3-1-4-9-20;;/h1-13,22,29,31H,14-19H2;2*1H |
InChI Key |
UJJXIXAAXVOQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC(=C2O)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


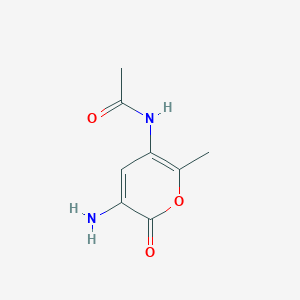
![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
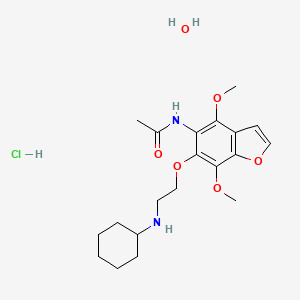
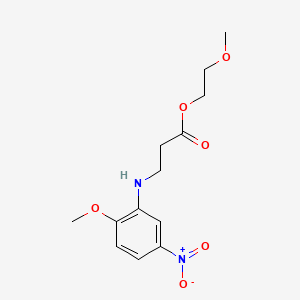
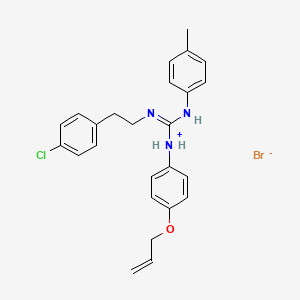
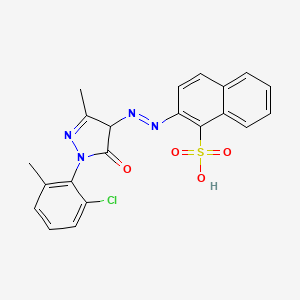
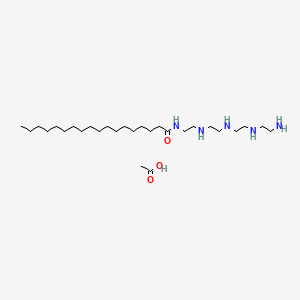

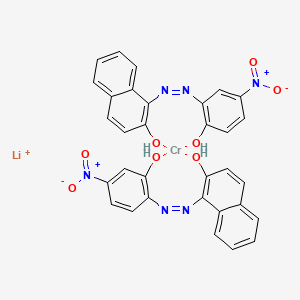
![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
